Cycloposine
CAS No.: 23185-94-6
Cat. No.: VC21341795
Molecular Formula: C33H51NO7
Molecular Weight: 573.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 23185-94-6 |
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Molecular Formula | C33H51NO7 |
Molecular Weight | 573.8 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 |
Standard InChI Key | OSOOWXRUSUHLOX-PBFVMIKGSA-N |
Isomeric SMILES | C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 |
SMILES | CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 |
Canonical SMILES | CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 |
Structural Characteristics and Molecular Properties
Cycloposine’s molecular architecture combines a steroidal backbone with a glycosidic moiety. Its structural details are as follows:
Property | Value |
---|---|
Molecular Formula | C₃₃H₅₁NO₇ |
Molecular Weight | 573.77 g/mol |
SMILES | C[C@H]1C[C@@H]2C@HNC1 |
InChI Key | OSOOWXRUSUHLOX-PBFVMIKGSA-N |
Predicted Collision Cross-Section (CCS) | [M+H]⁺: 240.8 Ų, [M+Na]⁺: 245.4 Ų, [M-H]⁻: 245.0 Ų |
The compound’s stereochemistry is defined by multiple chiral centers, with a glycosidic bond linking the steroidal core to a sugar moiety. Its structural complexity is reflected in the presence of fused cyclohexane rings and hydroxyl groups, contributing to its solubility and biological activity .
Source and Biosynthesis
Cycloposine is isolated from the corn lily (Veratrum californicum), a plant endemic to the mountainous and desert regions of Nevada and California . It exists alongside other steroidal alkaloids like jervine and cyclopamine, which share structural similarities but differ in glycosylation patterns.
Key Observations on Biosynthesis
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Glycosidic Relationship: Cycloposine is the C-3 glycoside of cyclopamine, with a glucose unit attached to the steroidal scaffold .
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Seasonal Variability: Alkaloid concentrations in V. californicum fluctuate seasonally, with cycloposine levels in roots and rhizomes increasing from summer to fall .
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Teratogenic Effects: Cycloposine, cyclopamine, and jervine induce cyclopia (single-eye malformation) in lambs when ingested by pregnant ewes, a phenomenon first observed in the 1950s .
Extraction and Production Methods
Efficient isolation of cycloposine from V. californicum requires optimized extraction protocols. Current methods include:
Hydrolysis of Cycloposine:
Cycloposine can be enzymatically or chemically hydrolyzed to yield cyclopamine, enhancing the availability of the bioactive aglycone for research . This process involves cleaving the glycosidic bond between the glucose moiety and the steroidal core, a critical step in producing derivatives like IPI-269609 (a Smoothened receptor inhibitor) .
Biological Activity and Mechanisms
Cycloposine’s primary biological function centers on its inhibition of the Sonic Hedgehog (Shh) signaling pathway, a key regulator of embryonic development and tumorigenesis .
Key Mechanistic Insights
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Shh Pathway Antagonism:
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Anticancer Potential:
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Teratogenicity:
Parameter | Specification |
---|---|
Storage | -20°C in airtight containers |
Solubility | Methanol, DMSO |
Handling | Avoid skin/eye contact; use PPE |
Stability | Stable under recommended conditions |
Teratogenic Risk:
Cycloposine’s glycosidic form reduces acute toxicity compared to cyclopamine, but its hydrolysis in vivo may restore teratogenic potential .
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